3-Cyclopropylpyrrolidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
3-cyclopropylpyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-4-3-7(5-10)6-1-2-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYYGVQDJQTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyclopropylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Cyclopropylpyrrolidine+SOCl2→3-Cyclopropylpyrrolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropylpyrrolidine-1-carbonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve overall yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyclopropylpyrrolidine-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Cyclopropylpyrrolidine-1-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 3-Cyclopropylpyrrolidine-1-carbonyl chloride is a building block in synthesizing complex molecules. Common methods for synthesis involve cyclization of precursors under controlled conditions, utilizing Suzuki-Miyaura coupling to form necessary carbon-carbon bonds for the cyclopropyl and benzyl groups.
- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine: Research explores potential therapeutic effects and pharmacological properties. Studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially benefiting neurodegenerative diseases such as Alzheimer's. Such compounds can inhibit acetylcholinesterase (AChE), enhancing acetylcholine levels and improving cognitive function.
- Industry: It is used in developing new materials and chemical processes.
Research indicates several biological activities associated with 3-Cyclopropylpyrrolidine-1-carbonyl chloride and similar compounds:
- Neuroprotective Effects: Compounds with similar structures exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) could enhance acetylcholine levels, improving cognitive function. A study showed that the compound significantly inhibited AChE activity in vitro, suggesting potential use in Alzheimer's treatment strategies, with an IC50 value of approximately 5.90 ± 0.07 μM for AChE inhibition.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in developing new antibiotics. In a study focusing on antimicrobial activity, the compound was tested against several bacterial strains, with results indicating moderate antibacterial activity.
- Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor and may interact with proteases and other enzymes involved in metabolic pathways, providing insights into its therapeutic applications.
- Neuroprotective Activity: A study evaluated the effects of 3-Cyclopropylpyrrolidine-1-carbonyl chloride on AChE inhibition, showing significant inhibition of AChE activity in vitro, suggesting potential use in Alzheimer's treatment strategies. The IC50 value was determined to be approximately 5.90 ± 0.07 μM for AChE inhibition.
- Antimicrobial Evaluation: In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential as a lead compound for antibiotic development.
Additional Applications
- NRF2 Regulation: Arylcyclohexyl pyrazole compounds are related to NRF2 regulators . NRF2, or NF-E2 related factor 2, is a transcription factor that responds to oxidative stress . Modulating NRF2 may treat COPD and other respiratory diseases, including asthma and pulmonary fibrosis .
- CB2 Receptor Modulation: Pyrrolidine compounds can modulate the CB2 receptor and may be CB2 receptor agonists .
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Reactivity
- 3-Cyclopropylpyrrolidine-1-carbonyl Chloride : The carbonyl chloride group enables rapid acylation of nucleophiles (e.g., amines, alcohols), making it valuable for constructing amide or ester bonds in drug discovery . Its reactivity is higher than carboxylic acids, which often require activation (e.g., via DCC coupling).
- 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: The carboxylic acid group is less reactive unless derivatized, while the oxo group may participate in keto-enol tautomerism or hydrogen bonding .
- 1-Cyclopropylpyrrolidin-3-amine : The amine group is nucleophilic, enabling salt formation or alkylation reactions. Its basicity contrasts with the electrophilicity of the carbonyl chloride .
Physical and Chemical Properties
- Solubility : The carbonyl chloride is likely soluble in organic solvents (e.g., dichloromethane) but moisture-sensitive, hydrolyzing to carboxylic acids. The carboxylic acid analog may exhibit higher water solubility in basic conditions, while the amine’s solubility depends on pH and hydrogen-bonding capacity .
- Stability : Carbonyl chlorides are thermally and hydrolytically unstable compared to the more stable carboxylic acid and amine derivatives. Storage under anhydrous conditions is critical.
Biological Activity
3-Cyclopropylpyrrolidine-1-carbonyl chloride is a chemical compound characterized by its unique structural features, including a pyrrolidine ring fused with a cyclopropyl group and an acyl chloride functional group. Despite its intriguing structure, the biological activity of this compound remains largely unexplored, with no known mechanism of action or established role in biological systems.
Structural Characteristics
The compound features:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring.
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
- Carbonyl Chloride Functional Group : This introduces significant reactivity, making it a valuable intermediate in organic synthesis.
Potential Applications and Related Compounds
Given its structural characteristics, 3-Cyclopropylpyrrolidine-1-carbonyl chloride may serve as a versatile building block in organic synthesis. It could also be investigated for potential interactions with biological targets, which would be essential for understanding its pharmacological implications.
Similar Compounds and Their Biological Activities
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Pyrrolidinecarbonyl chloride | Pyrrolidine ring with carbonyl chloride | Used primarily as a reagent in organic synthesis |
| 3-Methylpyrrolidine-1-carbonyl chloride | Methyl substitution on the pyrrolidine ring | Exhibits different steric properties affecting reactivity |
| 4-Cyclopropylaniline | Aniline derivative with cyclopropane | Known for its role in dye and pharmaceutical industries |
The uniqueness of 3-Cyclopropylpyrrolidine-1-carbonyl chloride lies in its combination of a cyclopropane moiety with a nitrogen-containing heterocycle, which may confer distinct reactivity patterns compared to these similar compounds.
Research Gaps and Future Directions
To advance the understanding of 3-Cyclopropylpyrrolidine-1-carbonyl chloride's biological activity, future research should focus on:
- Investigating Binding Affinities : Studies examining its binding affinities towards specific enzymes or receptors could reveal therapeutic applications.
- Exploring Biological Pathways : Understanding how this compound interacts with various biological pathways could provide insights into its potential uses in medicine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-cyclopropylpyrrolidine-1-carbonyl chloride, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves reacting pyrrolidine derivatives with cyclopropane-containing reagents under anhydrous conditions. For example, analogous procedures to those for sulfonyl chlorides (e.g., reacting benzene sulfonyl chloride with cyclopropyl isocyanate in dichloromethane under inert atmosphere) can be adapted . Purification often employs recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) . Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical.
Q. How should researchers characterize this compound spectroscopically to confirm its structural integrity?
- Methodological Answer :
- NMR : H NMR should show cyclopropyl protons as a multiplet (δ 0.5–1.5 ppm) and pyrrolidine ring protons as distinct multiplet/triplet signals (δ 1.8–3.5 ppm). Carbonyl chloride groups are identified via C NMR (δ ~160–170 ppm) .
- IR : A strong absorption band near 1800 cm confirms the carbonyl chloride group.
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H] (calculated for CHClNO: 172.06).
Q. What safety precautions are essential when handling 3-cyclopropylpyrrolidine-1-carbonyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of 3-cyclopropylpyrrolidine-1-carbonyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : The cyclopropyl ring introduces steric hindrance and electronic effects. Kinetic studies (e.g., monitoring reaction rates with amines via F NMR or UV-Vis) reveal slower substitution compared to non-cyclopropyl analogs. Computational modeling (DFT at B3LYP/6-31G* level) can predict regioselectivity in reactions with bulky nucleophiles .
Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results across buffers (pH 2–10) to identify degradation pathways (e.g., hydrolysis to carboxylic acid).
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., trace moisture, solvent polarity) causing discrepancies .
Q. How can researchers optimize reaction conditions for coupling 3-cyclopropylpyrrolidine-1-carbonyl chloride with heterocyclic amines to minimize side products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (0–25°C), solvent (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:carbonyl chloride) to identify optimal parameters.
- Byproduct Analysis : Use LC-MS to detect dimerization or over-reaction products. Quenching with aqueous NHCl can suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
